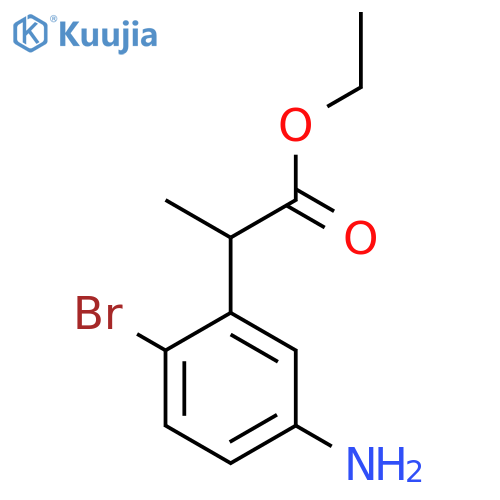

Cas no 1804039-43-7 (Ethyl 5-amino-2-bromophenylpropanoate)

1804039-43-7 structure

商品名:Ethyl 5-amino-2-bromophenylpropanoate

CAS番号:1804039-43-7

MF:C11H14BrNO2

メガワット:272.138362407684

CID:4793117

Ethyl 5-amino-2-bromophenylpropanoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-amino-2-bromophenylpropanoate

-

- インチ: 1S/C11H14BrNO2/c1-3-15-11(14)7(2)9-6-8(13)4-5-10(9)12/h4-7H,3,13H2,1-2H3

- InChIKey: DERQHPVACONHSH-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C=C1C(C(=O)OCC)C)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 223

- トポロジー分子極性表面積: 52.3

- 疎水性パラメータ計算基準値(XlogP): 2.7

Ethyl 5-amino-2-bromophenylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013023607-250mg |

Ethyl 5-amino-2-bromophenylpropanoate |

1804039-43-7 | 97% | 250mg |

504.00 USD | 2021-05-31 | |

| Alichem | A013023607-1g |

Ethyl 5-amino-2-bromophenylpropanoate |

1804039-43-7 | 97% | 1g |

1,519.80 USD | 2021-05-31 | |

| Alichem | A013023607-500mg |

Ethyl 5-amino-2-bromophenylpropanoate |

1804039-43-7 | 97% | 500mg |

855.75 USD | 2021-05-31 |

Ethyl 5-amino-2-bromophenylpropanoate 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

1804039-43-7 (Ethyl 5-amino-2-bromophenylpropanoate) 関連製品

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量